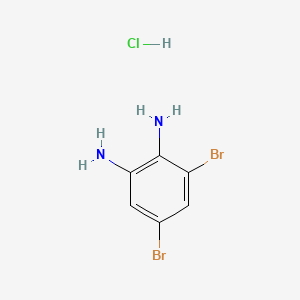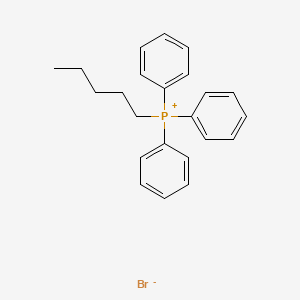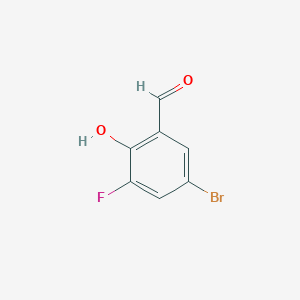
5-Bromo-3-fluoro-2-hydroxybenzaldehyde
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-hydroxybenzaldehyde, with the CAS number 251300-28-4, is a derivative of salicylaldehyde (2-hydroxybenzaldehyde). It bears functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .
Synthesis Analysis
The compound is an ideal candidate for synthesizing Schiff base which is a sub-class of imine (ketimines or aldimines) . It has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde includes functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .
Chemical Reactions Analysis
The compound has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .
Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde is 219.01 g/mol . The compound has a topological polar surface area of 37.3 Ų .
Applications De Recherche Scientifique
Synthesis of ATX Inhibitors
This compound has been utilized in the synthesis of ATX inhibitors which are significant in the treatment of autoimmune disorders. ATX, or autotaxin, is an enzyme that plays a crucial role in the pathogenesis of various autoimmune diseases, and inhibitors can help regulate its activity .
Creation of PDE4 Inhibitors
Another application is in the synthesis of a class of boron-containing PDE4 inhibitors . These inhibitors are important for the amelioration of chronic inflammation, which is a common feature in many diseases .
Synthesis of Fluorinated Bicyclic Heterocycles
The compound is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction. These heterocycles have various applications in medicinal chemistry .
Preparation of Semiconducting Acenes
It also serves as a precursor for the preparation of semiconducting acenes . Acenes are organic semiconductors that have potential applications in electronic devices like organic field-effect transistors (OFETs) .
Synthesis of Schiff Bases
5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an ideal candidate for synthesizing Schiff base , which is a sub-class of imine (ketimines or aldimines). Schiff bases have wide applications ranging from organic synthesis to coordination chemistry .
Chemosensor Development
This compound has been used to develop chemosensors based on 5-bromo-2-hydroxybenzaldehyde and its metal complexes. These chemosensors have applications in spectral and theoretical characterization and pharmacological applications .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .
Mode of Action
5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an ideal candidate for synthesizing Schiff base, which is a sub-class of imine (ketimines or aldimines) . The synthesis of Schiff base starts with nucleophilic addition to the aldehyde with an amine (either aliphatic or aryl) forming a hemiaminal, then followed by dehydration to form the aldimine .
Biochemical Pathways
It is known that schiff bases, which can be synthesized from this compound, are used as dyes in oled and dye-sensitized solar cells (dsscs) and are also investigated in antimicrobial activities against bacteria and fungi .
Pharmacokinetics
It is known that the compound has a molecular weight of 21901 , which could influence its bioavailability.
Result of Action
It is known that schiff bases, which can be synthesized from this compound, are used in oled and dsscs, suggesting that they may have effects on light emission and energy conversion .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQXIWKIRQWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381361 | |
| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
251300-28-4 | |
| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

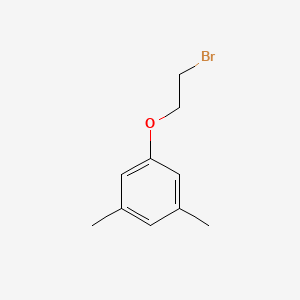



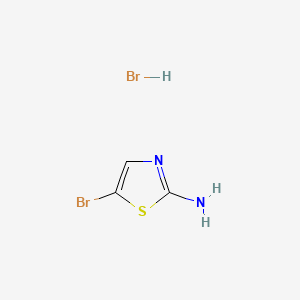

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)



